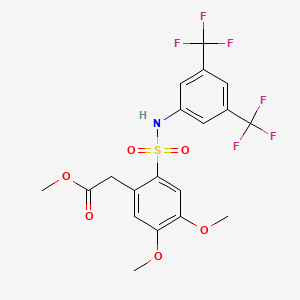

Methyl (2-(((3,5-bis(trifluoromethyl)phenyl)amino)sulfonyl)-4,5-dimethoxyphenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups including an acetate group, a sulfonyl group, a phenyl group, and a trifluoromethyl group. The presence of these groups suggests that the compound could have interesting chemical properties and could potentially be used in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The trifluoromethyl groups would likely add a significant amount of electron-withdrawing character to the molecule .Chemical Reactions Analysis

The compound could potentially participate in a variety of chemical reactions, depending on the specific conditions. For example, the sulfonyl group could potentially be used as a leaving group in a substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl groups, which are highly electronegative and could influence the compound’s polarity, boiling point, and other properties .Scientific Research Applications

Antibacterial Applications

Compounds with the 3,5-bis(trifluoromethyl)phenyl group have been synthesized and studied for their potential as potent growth inhibitors of drug-resistant bacteria . These compounds have shown promising results against planktonic Gram-positive bacteria, with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .

Treatment of MRSA Infections

Further studies have led to the discovery of several lead compounds, which are bactericidal and potent against MRSA persisters . This is particularly significant given the increasing prevalence of antibiotic-resistant bacterial infections.

Biofilm Eradication

Some of these compounds have also shown potency against S. aureus biofilms, with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL . This is an important area of research, as biofilms are often resistant to conventional antibiotics.

Pharmaceutical Synthesis

The optically active isomer of 3,5-bis(trifluoromethyl)phenyl ethanol (3,5-BTPE) has been used in the synthesis of various pharmaceuticals . For example, ®-3,5-BTPE is used for compounding the NK1 antagonists .

Lipid-Lowering Agent Synthesis

(S)-3,5-BTPE is a crucial intermediate in the synthesis of lipid-lowering agents . This highlights the role of the compound in the development of treatments for conditions such as hyperlipidemia and cardiovascular disease.

FDA-Approved Drug Synthesis

The trifluoromethyl (TFM, -CF3) group, which is present in the compound, is found in many FDA-approved drugs . Over the past 20 years, the TFM group has been incorporated into potential drug molecules for various diseases and disorders .

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures, such as (s)-α,α-bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether, are known to act as organocatalysts . They can catalyze a variety of bond-forming reactions such as C-C, C-N, C-O, C-S, and C-Hal in high yields and excellent levels of enantiocontrol .

Mode of Action

For instance, N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, another organocatalyst, activates substrates and subsequently stabilizes partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Biochemical Pathways

Organocatalysts like this compound are known to be involved in a variety of organic transformations .

Result of Action

Organocatalysts like this compound are known to promote a variety of organic transformations .

Action Environment

The success of similar compounds in suzuki–miyaura (sm) cross-coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

properties

IUPAC Name |

methyl 2-[2-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]-4,5-dimethoxyphenyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F6NO6S/c1-30-14-4-10(5-17(27)32-3)16(9-15(14)31-2)33(28,29)26-13-7-11(18(20,21)22)6-12(8-13)19(23,24)25/h4,6-9,26H,5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTZOQUTGBFRGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F6NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2-(((3,5-bis(trifluoromethyl)phenyl)amino)sulfonyl)-4,5-dimethoxyphenyl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopropyl-5-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2858261.png)

![N-(4-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2858265.png)

![N-(2,6-dimethylphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2858266.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2858270.png)

![N-(benzo[d]thiazol-5-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2858272.png)

![1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(m-tolyl)ethanone](/img/structure/B2858276.png)